molecular formula C12H15ClFN3 B8219519 6-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride

6-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride

Cat. No.: B8219519
M. Wt: 255.72 g/mol
InChI Key: BWJLAELOUOSORS-UHFFFAOYSA-N
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Description

6-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is a fluorinated heterocyclic compound. It contains a benzimidazole ring, a piperidine moiety, and a fluorine substituent. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride typically involves the following steps:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperidine Moiety: This step involves the nucleophilic substitution reaction where the piperidine ring is introduced using piperidine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced or modified using different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Piperidine, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various piperidine-substituted analogs.

Scientific Research Applications

6-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

    Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as schizophrenia and depression.

    Industry: It is used in the development of new pharmaceuticals and as a molecular scaffold for drug discovery.

Mechanism of Action

The mechanism of action of 6-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is unique due to its specific combination of a benzimidazole ring, a piperidine moiety, and a fluorine substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and drug development.

Properties

IUPAC Name

6-fluoro-1-piperidin-4-ylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3.ClH/c13-9-1-2-11-12(7-9)16(8-15-11)10-3-5-14-6-4-10;/h1-2,7-8,10,14H,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJLAELOUOSORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NC3=C2C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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